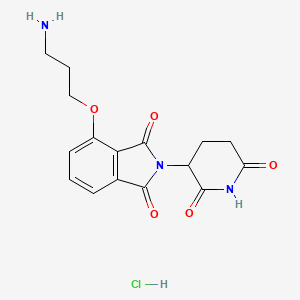
4-(3-aminopropoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-aminopropoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride is a complex organic compound that belongs to the class of isoindole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-aminopropoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride typically involves multiple steps, including the formation of the isoindole core, the introduction of the piperidinyl and aminopropoxy groups, and the final hydrochloride salt formation. Common reagents and conditions might include:
Formation of Isoindole Core: This step may involve cyclization reactions using phthalic anhydride and amines.
Introduction of Piperidinyl Group: This can be achieved through nucleophilic substitution reactions.
Aminopropoxy Group Addition: This step might involve the use of alkylation reactions with appropriate amines.
Hydrochloride Salt Formation: The final step typically involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl or isoindole moieties.
Reduction: Reduction reactions might be used to modify the functional groups, such as reducing ketones to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or modify substituents on the isoindole or piperidinyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, this compound might be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, it could be used in the development of new materials, pharmaceuticals, or agrochemicals.
作用机制
The mechanism of action of 4-(3-aminopropoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular pathways involved could include signal transduction, gene expression, or metabolic pathways.
相似化合物的比较
Similar Compounds
- 4-(3-aminopropoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
- 4-(3-aminopropoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione acetate
Uniqueness
The uniqueness of 4-(3-aminopropoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride might lie in its specific functional groups and their arrangement, which could confer unique biological activities or chemical reactivity compared to similar compounds.
生物活性
4-(3-aminopropoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, including an isoindole core and a piperidine ring, which contribute to its biological activity.
The biological activity of this compound primarily involves modulation of key molecular pathways. It is known to interact with various biological targets, including enzymes and receptors, influencing signaling pathways that regulate inflammation and immune responses. Notably, it has been shown to inhibit tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation and implicated in several inflammatory diseases .
Anti-inflammatory Effects
Research indicates that this compound can significantly reduce TNF-α levels in vivo. This reduction is crucial as elevated TNF-α levels are associated with conditions such as rheumatoid arthritis, Crohn's disease, and other inflammatory disorders. The compound's ability to modulate TNF-α levels suggests its potential as a therapeutic agent for treating these conditions .
Immunomodulatory Properties
The compound has demonstrated immunomodulatory effects by influencing the activity of various immune cells. For instance, it can alter the production of cytokines from macrophages and other immune cells, thereby impacting the overall immune response. This property makes it a candidate for further investigation in immunotherapy applications .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on TNF-α Modulation : In a controlled animal study, administration of the compound resulted in a significant decrease in serum TNF-α levels compared to untreated controls. This finding supports its potential use in inflammatory diseases where TNF-α plays a critical role .
- Cytokine Production : A laboratory study assessed the effects of the compound on cytokine production in cultured macrophages. Results indicated that treatment with the compound led to reduced levels of pro-inflammatory cytokines such as IL-6 and IL-1β, further confirming its anti-inflammatory properties .
- Mechanistic Insights : Research utilizing molecular docking studies has suggested that the compound binds effectively to TNF receptors, inhibiting their activation and subsequent downstream signaling pathways associated with inflammation .
Data Table: Summary of Biological Activities
属性
分子式 |
C16H18ClN3O5 |
|---|---|
分子量 |
367.78 g/mol |
IUPAC 名称 |
4-(3-aminopropoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C16H17N3O5.ClH/c17-7-2-8-24-11-4-1-3-9-13(11)16(23)19(15(9)22)10-5-6-12(20)18-14(10)21;/h1,3-4,10H,2,5-8,17H2,(H,18,20,21);1H |
InChI 键 |
VLVYOLGLUQVIFR-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















